Cas no 1249998-02-4 (N-(2-phenylethyl)cyclobutanamine)

N-(2-phenylethyl)cyclobutanamine 化学的及び物理的性質
名前と識別子
-
- n-Phenethylcyclobutanamine
- N-(2-phenylethyl)cyclobutanamine
- Benzeneethanamine, N-cyclobutyl-
-
- インチ: 1S/C12H17N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2
- InChIKey: HRVCWZUNLPBJCU-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C=CC=CC=1)C1CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12
N-(2-phenylethyl)cyclobutanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1408-1G |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 95% | 1g |
¥ 2,791.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1408-5G |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 95% | 5g |
¥ 8,375.00 | 2023-04-05 | |
Enamine | EN300-168327-0.5g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 0.5g |
$465.0 | 2023-09-20 | ||
Enamine | EN300-168327-1g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 1g |
$485.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338431-1g |
n-Phenethylcyclobutanamine |
1249998-02-4 | 95% | 1g |
¥17006.00 | 2024-08-09 | |
Enamine | EN300-168327-10.0g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-168327-1.0g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-168327-2.5g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 2.5g |
$949.0 | 2023-09-20 | ||
Enamine | EN300-168327-0.1g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 0.1g |
$427.0 | 2023-09-20 | ||
Enamine | EN300-168327-0.05g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 0.05g |
$407.0 | 2023-09-20 |
N-(2-phenylethyl)cyclobutanamine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
N-(2-phenylethyl)cyclobutanamineに関する追加情報
Introduction to N-(2-phenylethyl)cyclobutanamine (CAS No. 1249998-02-4)
N-(2-phenylethyl)cyclobutanamine, a compound with the chemical identifier CAS No. 1249998-02-4, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of N-(2-phenylethyl)cyclobutanamine consists of a cyclobutane ring substituted with an amine group and an ethylphenyl side chain, which together contribute to its distinct chemical properties and reactivity.
The synthesis and characterization of N-(2-phenylethyl)cyclobutanamine have been subjects of extensive research, particularly in the context of exploring new synthetic pathways that enhance yield and purity. Recent advancements in catalytic methods have enabled more efficient production processes, making this compound more accessible for further investigation. The cyclobutane moiety, a key feature of the molecule, is known for its stability and flexibility, which can be leveraged in drug design to improve metabolic stability and binding affinity.
In the realm of medicinal chemistry, N-(2-phenylethyl)cyclobutanamine has been studied for its potential pharmacological effects. The presence of the amine group suggests possible interactions with biological targets such as enzymes and receptors, which are crucial for modulating various physiological processes. Preliminary studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) disorders, making it a promising candidate for further exploration in neuropharmacology.
The ethylphenyl side chain adds another layer of complexity to the molecule, influencing its solubility, bioavailability, and overall pharmacokinetic profile. Researchers are particularly interested in how this structural feature can be optimized to enhance drug-like properties. Computational modeling and molecular dynamics simulations have played a crucial role in understanding the behavior of N-(2-phenylethyl)cyclobutanamine within biological systems, providing insights into its potential interactions and mechanisms of action.
Recent breakthroughs in the field have highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutics. By systematically modifying the structure of N-(2-phenylethyl)cyclobutanamine, scientists aim to identify derivatives with improved efficacy and reduced side effects. For instance, alterations to the cyclobutane ring or the phenethyl side chain have shown promise in enhancing binding affinity to specific targets while maintaining favorable pharmacokinetic characteristics.
The role of chirality in pharmaceuticals cannot be overstated, and N-(2-phenylethyl)cyclobutanamine is no exception. The stereochemistry of the molecule significantly impacts its biological activity, necessitating careful consideration during synthesis and characterization. Advanced analytical techniques such as X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the three-dimensional structure of this compound, aiding in the design of enantiomerically pure forms.
Industrial applications of N-(2-phenylethyl)cyclobutanamine are also being explored beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals. The growing demand for sustainable and efficient chemical processes has spurred interest in optimizing synthetic routes for this compound, ensuring scalability and environmental compatibility.
The future prospects for N-(2-phenylethyl)cyclobutanamine are promising, with ongoing research aimed at uncovering new therapeutic applications and refining synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this field further. By leveraging interdisciplinary approaches that combine organic chemistry, medicinal biology, and computational science, researchers can unlock the full potential of this compound.
In conclusion, N-(2-phenylethyl)cyclobutanamine (CAS No. 1249998-02-4) stands as a testament to the ongoing innovation in chemical research. Its unique structure and versatile reactivity make it a valuable asset in drug discovery and industrial applications. As our understanding of its properties continues to evolve, so too will its role in addressing some of the most pressing challenges in medicine and chemistry.
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